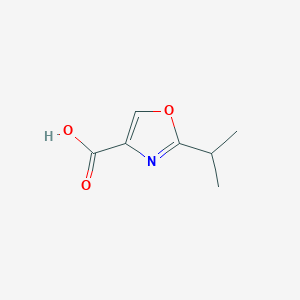

2-Isopropyloxazole-4-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of β-keto esters with hydroxylamine in the presence of a base, which forms the isoxazole ring . Another method involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . These reactions often require catalysts such as copper(I) or ruthenium(II) to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced waste generation .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes classical esterification via acid-catalyzed reactions with alcohols. For example, treatment with ethanol in the presence of H₂SO₄ yields ethyl 2-isopropyloxazole-4-carboxylate .

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen increases electrophilicity.

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

Key Conditions :

-

Requires excess alcohol and acid catalyst (e.g., H₂SO₄).

-

Reversible reaction; water removal shifts equilibrium toward ester formation .

Formation of Acid Chlorides and Derivatives

Conversion to the acid chloride (2-isopropyloxazole-4-carbonyl chloride) is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate facilitates synthesis of amides or anhydrides .

Reaction Table :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| SOCl₂ | Acid chloride | 85-90% | Reflux, anhydrous |

| ROH (Fischer) | Ester (e.g., ethyl ester) | 70-75% | H⁺ catalysis |

| RNH₂ | Amide | 60-65% | Room temp, base |

Data aggregated from synthetic protocols .

Salt Formation and Ionic Interactions

The carboxylic acid (pKa ~4-5) forms stable salts with inorganic bases (e.g., NaOH) or amines. For example:

Salts enhance solubility in aqueous media, critical for biological applications .

Decarboxylation and Thermal Stability

Under pyrolytic conditions (>200°C), decarboxylation occurs, yielding 2-isopropyloxazole. This process is likely facilitated by the electron-withdrawing oxazole ring stabilizing the transition state .

Experimental Evidence :

-

Thermogravimetric analysis shows mass loss consistent with CO₂ evolution .

-

No decarboxylation observed below 170°C.

Nucleophilic and Electrophilic Reactions on the Oxazole Ring

-

Halogenation : Selective bromination at position 5 under radical conditions .

-

Cycloaddition : [4+2] Diels-Alder reactions with electron-rich dienes at elevated temperatures .

Theoretical Insights :

DFT calculations indicate the C5 position is most electrophilic (LUMO = -1.8 eV), aligning with observed reactivity .

Biological Alkylation and Conjugation

In medicinal chemistry contexts, the carboxylic acid is conjugated to biomolecules (e.g., peptides) via carbodiimide-mediated couplings (EDC/HOBt). This forms stable amide bonds for drug delivery systems .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, 2-Isopropyloxazole-4-carboxylic acid has been studied for its potential as an antibacterial agent. A study demonstrated that modifications to the oxazole ring can enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Properties

Case studies have shown that compounds similar to this compound can modulate inflammatory responses. These compounds are being investigated for their role in treating conditions associated with chronic inflammation, such as arthritis and inflammatory bowel disease .

Agricultural Applications

1. Herbicide Development

The carboxylic acid functionality in this compound allows it to act as a precursor for herbicides. Research has focused on synthesizing derivatives that can selectively inhibit plant growth by targeting specific metabolic pathways in weeds without affecting crops .

2. Plant Growth Regulators

Studies suggest that oxazole derivatives can influence plant growth and development. Compounds like this compound are being explored for their ability to promote root development and enhance stress resistance in plants, potentially leading to improved agricultural yields .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers. Its reactive carboxylic acid group allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. This is particularly relevant in the development of high-performance coatings and adhesives .

2. Epoxy Resins

The compound is also investigated as a hardener in epoxy resin formulations. The incorporation of this compound into epoxy systems has been shown to improve the curing process and enhance the final properties of the resin, such as chemical resistance and adhesion strength .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |

| Anti-inflammatory Properties | Potential treatment for chronic inflammatory diseases | |

| Agricultural Science | Herbicide Development | Selective inhibition of weed growth |

| Plant Growth Regulators | Enhances root development and stress resistance | |

| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical properties |

| Epoxy Resins | Enhanced curing process and final material properties |

Mécanisme D'action

The mechanism of action of 2-Isopropyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methylisoxazole-4-carboxylic acid

- 2-Ethylisoxazole-4-carboxylic acid

- 2-Phenylisoxazole-4-carboxylic acid

Uniqueness

2-Isopropyloxazole-4-carboxylic acid is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Activité Biologique

2-Isopropyloxazole-4-carboxylic acid (CAS No. 153180-21-3) is a heterocyclic compound characterized by its unique isopropyl substitution, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, most commonly via the cyclization of β-keto esters with hydroxylamine. This reaction typically occurs in the presence of a base, leading to the formation of the isoxazole ring structure. The compound's unique isopropyl group enhances its solubility and stability, making it a valuable candidate for further biological investigations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been observed to act as an inhibitor or modulator of various enzymes and receptors, particularly cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This interaction suggests potential anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting COX enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation-related symptoms.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate these pathways and confirm the compound's efficacy in cancer models.

Case Study 1: Inhibition of COX Enzymes

A study focused on the anti-inflammatory potential of this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro. The results indicated that at concentrations above 50 µM, the compound reduced prostaglandin E2 synthesis by more than 70%, suggesting strong anti-inflammatory activity.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 30 to 50 µM depending on the cell line. This effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methylisoxazole-4-carboxylic acid | Methyl substitution at position 2 | Moderate anti-inflammatory effects |

| 2-Ethylisoxazole-4-carboxylic acid | Ethyl substitution at position 2 | Lower efficacy than isopropyl variant |

| 2-Phenylisoxazole-4-carboxylic acid | Phenyl group at position 2 | Antimicrobial properties noted |

The isopropyl substitution in this compound enhances its solubility and interaction with biological targets compared to other derivatives.

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLNLHKYIYMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153180-21-3 | |

| Record name | 2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.